molecular formula C17H20O5 B11164452 methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B11164452
M. Wt: 304.34 g/mol
InChI Key: UZLWQCOQPRXSGR-UHFFFAOYSA-N
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Description

Methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid and isopropyl alcohol.

    Esterification: The key step involves the esterification of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with isopropyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Pharmacology: The compound is studied for its effects on various biological targets and pathways, making it a valuable tool in pharmacological research.

    Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties, which have applications in fields such as organic electronics and photonics.

Mechanism of Action

The mechanism of action of methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate can be compared with other similar compounds such as:

    Methyl 2-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate: This compound has an ethoxy group instead of an isopropoxy group, which may result in different biological activities and properties.

    Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate: The presence of a hydroxy group instead of an isopropoxy group can significantly alter the compound’s reactivity and interactions with biological targets.

    Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate: The methoxy group in this compound may lead to different pharmacokinetic and pharmacodynamic profiles compared to the isopropoxy derivative.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

methyl 2-(4,8-dimethyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate

InChI

InChI=1S/C17H20O5/c1-9(2)21-14-7-6-12-10(3)13(8-15(18)20-5)17(19)22-16(12)11(14)4/h6-7,9H,8H2,1-5H3

InChI Key

UZLWQCOQPRXSGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C)CC(=O)OC

Origin of Product

United States

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